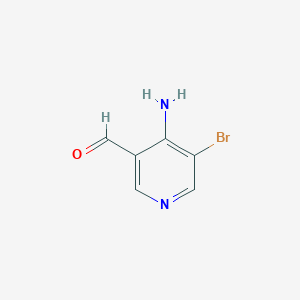

4-Amino-5-bromonicotinaldehyde

Vue d'ensemble

Description

4-Amino-5-bromonicotinaldehyde is a chemical compound with the molecular formula C6H5BrN2O It is characterized by the presence of an amino group at the 4-position and a bromine atom at the 5-position on a nicotinaldehyde backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromonicotinaldehyde typically involves the bromination of nicotinaldehyde followed by the introduction of an amino group. One common method is the bromination of 5-nitronicotinaldehyde, followed by reduction to introduce the amino group at the 4-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-5-bromonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium azide, thiols.

Major Products Formed:

Oxidation: 4-Amino-5-bromonicotinic acid.

Reduction: 4-Amino-5-bromonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 4-amino-5-bromonicotinaldehyde exhibit significant antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. Studies suggest that the bromine atom enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased bioactivity .

Inhibition of Nicotinamidases

Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid and play crucial roles in NAD+ metabolism. This compound has been identified as a competitive inhibitor of these enzymes, which could be leveraged in therapeutic contexts to modulate sirtuin activity—a pathway implicated in aging and metabolic diseases . The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex, thus reducing the enzymatic conversion of nicotinamide .

Biochemical Applications

Enzyme Modulation

The compound has been utilized in high-throughput screening assays aimed at discovering new modulators of sirtuins. By coupling the activity of nicotinamidases with other metabolic pathways, researchers can assess how this compound influences cellular processes related to lifespan extension and metabolic regulation .

Biotechnological Production

In biotechnology, this compound serves as a substrate for the production of O-acetyl-ADP ribose (OAADPr), which is significant for macrodomain enzymes involved in various cellular functions. This application highlights its role in enzyme-coupled assays that can lead to novel therapeutic strategies targeting NAD+ salvage pathways .

Synthetic Chemistry

Synthesis of Novel Compounds

The versatility of this compound as a building block is notable in organic synthesis. It has been employed in reductive amination reactions to produce complex amines with potential pharmacological activities. For example, its reaction with various amines under micellar conditions has yielded products with enhanced solubility and biological activity .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at the amino group enhanced potency.

Case Study 2: Inhibition Mechanism

In vitro assays showed that this compound inhibited nicotinamidase from Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new anti-tuberculosis drugs. The IC50 values indicated strong binding affinity, suggesting further exploration into structure optimization.

Mécanisme D'action

The mechanism of action of 4-Amino-5-bromonicotinaldehyde involves its interaction with specific molecular targets. The amino group at the 4-position and the bromine atom at the 5-position contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

- 4-Amino-5-chloronicotinaldehyde

- 4-Amino-5-fluoronicotinaldehyde

- 4-Amino-5-iodonicotinaldehyde

Comparison: Compared to its analogs, 4-Amino-5-bromonicotinaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions. This makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research applications .

Activité Biologique

4-Amino-5-bromonicotinaldehyde is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes an amino group at the 4-position and a bromine atom at the 5-position of the pyridine ring, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : It influences the activity of specific enzymes, particularly those involved in cellular signaling and metabolic pathways. Notably, it interacts with GPI-linked NAD(P)(+)-arginine ADP-ribosyltransferase 1, which plays a critical role in DNA repair and apoptosis.

- Covalent Bond Formation : The presence of the amino group and bromine atom allows for covalent bonding with biological molecules, modulating their function.

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity. It has been shown to inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and topoisomerase IV.

Anticancer Potential

The compound's ability to modulate cellular pathways suggests potential anticancer properties. Its influence on apoptosis and cell cycle regulation could make it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Cognitive Function Modulation : In rodent models, compounds structurally related to this compound have demonstrated effects on cognitive functions by interacting with nicotinic acetylcholine receptors, suggesting potential applications in cognitive disorders .

- Safety Profile : Preclinical evaluations showed that this compound exhibits low potential for genetic toxicity, as evidenced by negative results in both the Ames mutagenicity assay and micronucleus assays .

- Pharmacokinetics : Studies on oral bioavailability revealed favorable absorption characteristics across different species, indicating its potential for therapeutic use .

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with similar compounds is valuable:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine substitution enhances reactivity | Antimicrobial, anticancer potential |

| 4-Amino-5-chloronicotinaldehyde | Chlorine substitution | Less reactive than brominated analog |

| 4-Amino-5-fluoronicotinaldehyde | Fluorine substitution | Increased lipophilicity |

Propriétés

IUPAC Name |

4-amino-5-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWQOHAQWISSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858661 | |

| Record name | 4-Amino-5-bromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289001-34-8 | |

| Record name | 4-Amino-5-bromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.